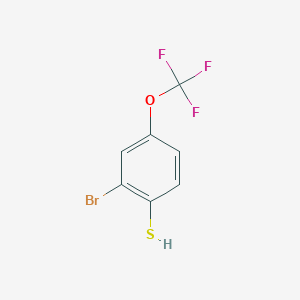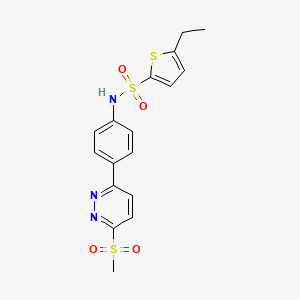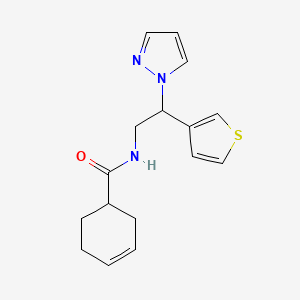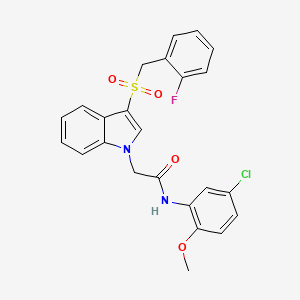
1-(2-Methylcyclopropyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methylcyclopropyl)propan-1-one” is a chemical compound with the CAS Number: 861543-58-0 . It has a molecular weight of 112.17 and is typically in liquid form . The IUPAC name for this compound is 1-(2-methylcyclopropyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available from the search results.Scientific Research Applications
Ethylene Inhibition in Fruits and Vegetables
1-Methylcyclopropene's utility lies in its ability to inhibit ethylene, a natural plant hormone responsible for ripening and senescence. Research shows that 1-MCP treatment effectively delays ripening and extends the postharvest life of various fruits, including apples, avocados, bananas, and tomatoes, by modifying ethylene perception mechanisms. This application is crucial for commercial agriculture, as it helps in maintaining fruit quality during storage and transportation, thereby reducing losses and improving shelf life (Watkins, 2006; Blankenship & Dole, 2003).
Modulation of Postharvest Physiology
The application of 1-MCP has been shown to have diverse physiological effects on treated fruits and vegetables, ranging from delayed yellowing in citrus fruits, reduced chlorophyll degradation, and suppression of ethylene production. These effects contribute to maintaining the aesthetic and nutritional quality of produce, highlighting the chemical's versatility and potential for broad commercial application in the postharvest treatment of produce (Win et al., 2006).
Research Tool for Understanding Ethylene's Role
Beyond its commercial applications, 1-MCP serves as a valuable research tool in plant physiology. By inhibiting ethylene perception, scientists can study the myriad ways ethylene influences plant growth, ripening processes, and senescence. This has led to significant advancements in understanding ethylene's role in plant biology and the development of new technologies to manage its effects on a wide range of crops (Zhang et al., 2020).
Insights into Ethylene Signal Transduction
The differential response of fruits to 1-MCP treatment has also provided insights into the ethylene signal transduction pathways. For instance, studies have revealed that 1-MCP's effectiveness in delaying ripening varies among species, which can be attributed to differences in the ethylene biosynthetic and signal transduction pathways. This knowledge is crucial for tailoring postharvest treatments to specific crops for optimal quality preservation (Cin et al., 2006).
Safety and Hazards
The safety information for “1-(2-Methylcyclopropyl)propan-1-one” indicates that it is associated with several hazards. The compound has been assigned the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
1-(2-methylcyclopropyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFECJNBXXKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B2670179.png)
![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)


![(E)-5-bromo-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2670186.png)


![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)
![3-[2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2670192.png)
![2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2670195.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)
